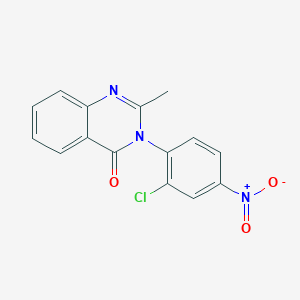![molecular formula C13H17F3OS B14366394 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene CAS No. 90184-17-1](/img/structure/B14366394.png)
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group, a propoxy group, and a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-(trifluoromethyl)phenol with 1-bromo-3-(propan-2-ylsulfanyl)propane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group may interact with thiol-containing enzymes, potentially inhibiting their activity. The propoxy group can influence the compound’s overall conformation and binding affinity to its targets.
Comparison with Similar Compounds
- 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-(trifluoromethyl)benzene
- 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-2-(trifluoromethyl)benzene
- 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(difluoromethyl)benzene
Uniqueness: 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
90184-17-1 |
|---|---|
Molecular Formula |
C13H17F3OS |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
1-(3-propan-2-ylsulfanylpropoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H17F3OS/c1-10(2)18-8-4-7-17-12-6-3-5-11(9-12)13(14,15)16/h3,5-6,9-10H,4,7-8H2,1-2H3 |
InChI Key |
QWJFDGCQAMEAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


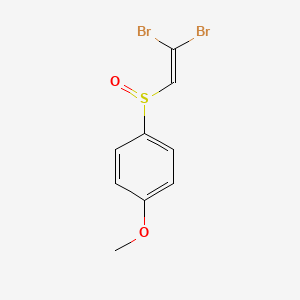
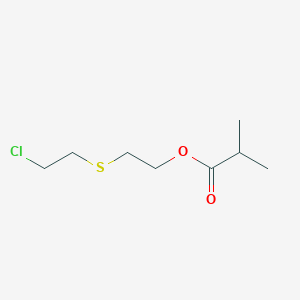
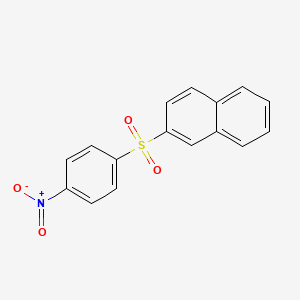

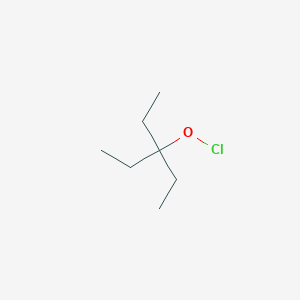
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
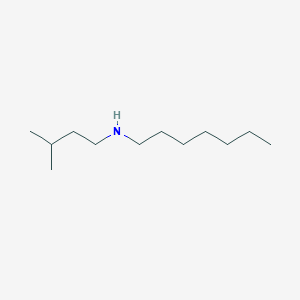
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
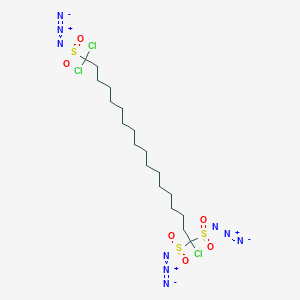
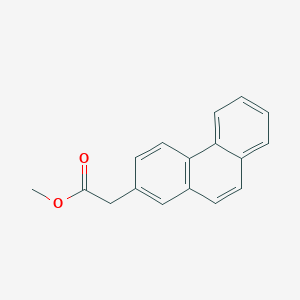
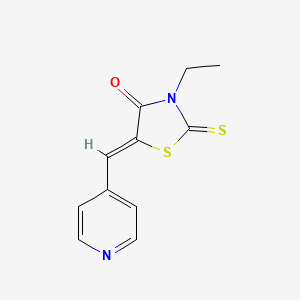
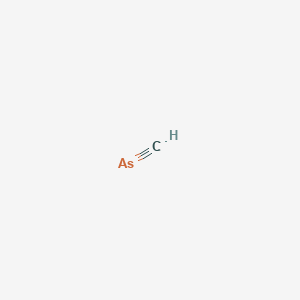
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
